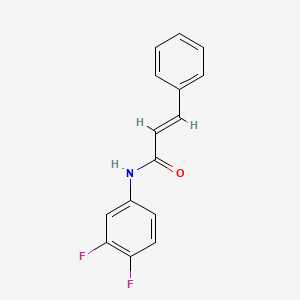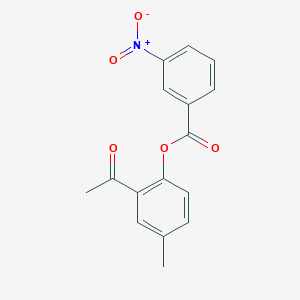
N-(3,4-difluorophenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3-phenylacrylamide, also known as DFP-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acrylamide and is known to possess unique properties that make it suitable for use in various scientific studies.
科学的研究の応用
N-(3,4-difluorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide is not yet fully understood. However, studies have shown that this compound targets the microtubule network, which is essential for cell division and proliferation. This compound has been found to inhibit the polymerization of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-3-phenylacrylamide possesses several advantages for use in lab experiments. This compound is highly stable and has a long shelf life, making it suitable for long-term studies. Additionally, this compound is soluble in both organic and aqueous solvents, allowing for easy preparation of solutions for various experiments. However, one of the limitations of this compound is its potential toxicity, which requires proper handling and disposal.
将来の方向性
There are several future directions for the study of N-(3,4-difluorophenyl)-3-phenylacrylamide. One of the primary areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in combination with other drugs. Moreover, the development of new synthesis methods for this compound may lead to the production of more potent and selective compounds for use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses unique properties that make it suitable for use in various studies, including the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to the use of this compound, its advantages and potential for future research make it a promising compound for the scientific community.
合成法
The synthesis of N-(3,4-difluorophenyl)-3-phenylacrylamide involves the reaction of 3,4-difluoroaniline with cinnamoyl chloride in the presence of a base. The resulting product is then purified using a column chromatography technique to obtain the pure compound. This method has been reported to yield high purity and high yield of this compound, making it suitable for use in scientific research.
特性
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCYNIKXHZASE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)

![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)



![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)
